molecular formula C13H18 B1617879 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- CAS No. 941-60-6

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-

Cat. No.: B1617879
CAS No.: 941-60-6
M. Wt: 174.28 g/mol
InChI Key: PJPNYZCIGFQVQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- can be achieved through various synthetic routes. One common method involves the alkylation of indene with methylating agents under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial production of this compound may involve more advanced techniques, such as catalytic hydrogenation of precursor compounds or the use of high-pressure reactors to achieve the desired product on a larger scale. The choice of method depends on factors such as cost, efficiency, and environmental considerations .

Chemical Reactions Analysis

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and functional groups. For instance, its derivatives may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- lies in its specific methyl group arrangement, which influences its chemical properties and reactivity .

Properties

IUPAC Name

3,3,5,7-tetramethyl-1,2-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-9-7-10(2)11-5-6-13(3,4)12(11)8-9/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPNYZCIGFQVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(C2=C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074298
Record name 1,1,4,6-Tetramethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-60-6
Record name 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,4,6-Tetramethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
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1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
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1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
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1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
Reactant of Route 6
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-

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